molecular formula C18H20O2 B048678 Diethylstilbestrol CAS No. 6898-97-1

Diethylstilbestrol

Cat. No.: B048678
CAS No.: 6898-97-1
M. Wt: 268.3 g/mol
InChI Key: RGLYKWWBQGJZGM-ISLYRVAYSA-N
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Scientific Research Applications

Cyclosporine A has a wide range of scientific research applications:

Chemistry: In chemistry, Cyclosporine A serves as a model compound for studying peptide synthesis and the development of cyclic peptides with therapeutic potential .

Biology: In biological research, Cyclosporine A is used to study immune system regulation and the mechanisms of immunosuppression. It has also been employed in research on cell signaling pathways and protein-protein interactions .

Medicine: Medically, Cyclosporine A is used to prevent organ transplant rejection, treat autoimmune diseases such as rheumatoid arthritis and psoriasis, and manage conditions like nephrotic syndrome and keratoconjunctivitis sicca . Its ability to selectively suppress T-cell activity makes it invaluable in clinical settings.

Industry: In the pharmaceutical industry, Cyclosporine A is a key component in the formulation of various immunosuppressive drugs. It is also used in the development of drug delivery systems to enhance the bioavailability and efficacy of hydrophobic drugs .

Mechanism of Action

Target of Action

Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that primarily targets the estrogen receptors in various cells . The target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

DES diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a cascade of events that lead to various physiological changes. For instance, the binding of DES to its receptors increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The biochemical pathways affected by DES are primarily related to estrogen signaling. DES, acting as an estrogen mimic, can disrupt normal hormonal regulation and lead to alterations in various biochemical pathways. For instance, DES has been found to enhance the activity of corticosteroids and may affect the function of anticoagulants . Additionally, DES has been shown to influence the degradation pathways of certain toxins or enzymes in Bacillus subtilis .

Pharmacokinetics

DES is well-absorbed when administered orally, demonstrating high bioavailability . It is metabolized via hydroxylation, oxidation, and glucuronidation, with metabolites including dienestrol and glucuronides . The elimination half-life of DES is approximately 24 hours , and it is excreted through urine and feces .

Result of Action

The molecular and cellular effects of DES’s action are diverse and depend on the specific context. For instance, in non-small cell lung cancer, DES has been found to inhibit ANO1, leading to reduced viability and migration of cancer cells, and increased apoptosis . In human lymphocytes, DES has been shown to induce genotoxic, cytotoxic, and apoptotic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DES. For instance, fetal exposure to DES can lead to a higher rate of endometriosis in women . Moreover, the timing of exposure to DES can also influence its effects, with certain critical periods of development being particularly sensitive to DES exposure .

Safety and Hazards

DES may cause skin irritation, serious eye irritation, cancer, may damage fertility or the unborn child, may cause respiratory irritation, and is very toxic to aquatic life . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Even though DES is not currently in use, its effects are still present, and families previously exposed and their later generations deserve the continuity of the research studies . More cohort follow-up studies are needed to establish if DES effects are transgenerational .

Biochemical Analysis

Biochemical Properties

Diethylstilbestrol interacts with various enzymes, proteins, and other biomolecules. For instance, a study characterized a novel this compound-degrading Bacillus subtilis JF and analyzed the degradation metabolites . The strain was found to effectively degrade this compound within a concentration of 25–200 mg/L .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclosporine A is synthesized through a complex process involving non-ribosomal peptide synthetases (NRPS). The synthesis involves the activation, modification, and polymerization of amino acids, including several unusual non-proteinogenic amino acids . The process is highly intricate, requiring precise conditions to ensure the correct assembly of the cyclic peptide structure.

Industrial Production Methods: Industrial production of Cyclosporine A typically involves fermentation processes using the fungus Tolypocladium inflatum. The fungus is cultured under controlled conditions to maximize the yield of Cyclosporine A, which is then extracted and purified for medical use . Advances in biotechnology have also led to the development of recombinant DNA techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclosporine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties or reduce toxicity .

Common Reagents and Conditions: Common reagents used in the chemical modification of Cyclosporine A include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific pH levels, temperatures, and solvents to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from these reactions include various Cyclosporine A analogues with altered immunosuppressive activities and reduced side effects. For example, modifications at specific amino acid residues can lead to analogues with improved pharmacokinetic profiles .

Properties

IUPAC Name

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol
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InChI

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+
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InChI Key

RGLYKWWBQGJZGM-ISLYRVAYSA-N
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Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
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Molecular Formula

C18H20O2
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Related CAS

63528-82-5 (di-hydrochloride salt)
Record name Diethylstilbestrol [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3020465
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Molecular Weight

268.3 g/mol
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Physical Description

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C
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Mechanism of Action

Estrogens diffuse into their target cells and interact with a protein receptor, the estrogen receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. The effect of Estrogen binding their receptors causes downstream increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH)., The precise mechanism(s) of action of DES as a postcoital contraceptive is not fully understood; however, the drug appears to inhibit nidation (implantation) of the fertilized ovum in the endometrium when administered within 72 hours following coitus. The postcoital contraceptive activity of the drug may involve effects mediated via decreased concentrations of circulating progesterone, effects on tubal motility resulting in accelerated passage of the ovum into the uterus, and inhibition of synthesis of carbonic anhydrase in the endometrium., ... DES ... inhibited the postcastration rise in plasma FSH amd LH levels ... . In addition, DES stimulated large increases in prolactin secretion ...
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Color/Form

White crystalline powder, Small plates from benzene

CAS No.

56-53-1, 22610-99-7, 6898-97-1
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Melting Point

336 to 342 °F (NTP, 1992), 169-172 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethylstilbestrol
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Reactant of Route 3
Diethylstilbestrol
Reactant of Route 4
Diethylstilbestrol
Reactant of Route 5
Diethylstilbestrol
Reactant of Route 6
Diethylstilbestrol

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